molecular formula C18H23ClN4O B14585003 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-07-3

1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14585003
CAS No.: 61220-07-3
M. Wt: 346.9 g/mol
InChI Key: SUGFXDIXTDSTFQ-UHFFFAOYSA-N
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Description

1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the imidazolidinone ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The piperidine and imidazolidinone rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone structure. This unique combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .

Properties

CAS No.

61220-07-3

Molecular Formula

C18H23ClN4O

Molecular Weight

346.9 g/mol

IUPAC Name

1-[1-[2-(5-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H23ClN4O/c19-14-1-2-17-16(11-14)13(12-21-17)3-7-22-8-4-15(5-9-22)23-10-6-20-18(23)24/h1-2,11-12,15,21H,3-10H2,(H,20,24)

InChI Key

SUGFXDIXTDSTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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